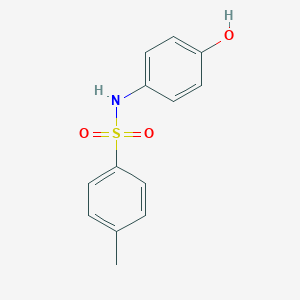

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOBYFRCKHKXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150793 | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-43-6 | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1146-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2BKH6ZHT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis, characterization, and underlying principles for producing N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a key intermediate in medicinal chemistry.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] From their initial discovery as antibacterial agents to their current applications as diuretics, hypoglycemics, and carbonic anhydrase inhibitors, sulfonamides are of significant interest in medicinal chemistry.[1][2] The target molecule, this compound, combines the pharmacologically significant p-toluenesulfonamide group with a 4-aminophenol moiety, making it a valuable scaffold for the synthesis of novel drug candidates.[3][4] This guide will delve into the practical and theoretical aspects of its synthesis, offering a robust framework for its preparation and characterization in a laboratory setting.

Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction.[5][6][7][8] This versatile reaction involves the acylation of an amine with an acid chloride in the presence of a base.[5][6][7][8] In this specific synthesis, 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically carried out in a biphasic system or in the presence of an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminophenol initiates a nucleophilic attack on the sulfonyl chloride's sulfur atom. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the stable sulfonamide.

Caption: Mechanism of the Schotten-Baumann reaction for sulfonamide synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Aminophenol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Dioxane or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine (as a base)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1.0 equivalent) in dioxane or THF.

-

Addition of Reagents: To the stirred solution, add p-toluenesulfonyl chloride (1.0 equivalent). Then, add a few drops of triethylamine or pyridine to act as a catalyst and acid scavenger.[9]

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product may precipitate out. If not, slowly add the reaction mixture to ice-cold water with stirring to induce precipitation.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water to remove any remaining base and salts.

-

Acid-Base Extraction (Optional Purification): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water.[10][11][12] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 120-140 °C (based on similar compounds) |

| ¹H NMR | Aromatic protons from both rings, a singlet for the methyl group, and signals for the NH and OH protons.[13] |

| ¹³C NMR | Aromatic carbons, and a signal for the methyl carbon.[13] |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, O-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H stretching.[13] |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₃NO₃S, MW: 263.31 g/mol ). |

Biological and Medicinal Context

Derivatives of this compound have shown promising biological activities, including enzyme inhibition.[2] For instance, the closely related N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been identified as an inhibitor of acetylcholinesterase, an enzyme relevant in the context of Alzheimer's disease.[2] The structural motif present in the target compound is also found in various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, highlighting its potential as a building block for the discovery of new medicines.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and well-established method. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol and characterization data. By understanding the nuances of this synthesis, researchers can effectively produce this valuable intermediate for further investigation and development in the field of medicinal chemistry.

References

-

Grokipedia. Schotten–Baumann reaction. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. 2019. Available from: [Link]

- Jie Jack Li. Name Reactions in Organic Synthesis. Cambridge University Press; 2005.

-

Wikipedia. Schotten–Baumann reaction. Available from: [Link]

-

Sathee NEET. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

Aziz-ur-Rehman, et al. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. 2013. Available from: [Link]

-

University of Colorado Boulder. Recrystallization - Single Solvent. Available from: [Link]

-

Global Substance Registration System. N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Available from: [Link]

-

El-Sayed, et al. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. 2014. Available from: [Link]

- Stenfors, B. A., & Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020;11(3):245-249.

- Google Patents. Method of synthesis of N-alkyl p-toluene sulfonamide.

- Khan, K. M., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. 2021;18(11):2789-2806.

- Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry. 2020;202:112600.

-

PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide. Available from: [Link]

-

Organic Syntheses. osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Available from: [Link]

-

Gowda, B. T., et al. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. 2008. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

EBSCO. Recrystallization (chemistry) | Research Starters. Available from: [Link]

- Google Patents. Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

-

Organic Syntheses. p-TOLYLSULFONYLMETHYL ISOCYANIDE. Available from: [Link]

-

Bazan, H. A., et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. 2020. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of... Available from: [Link]

-

SpectraBase. Methanesulfonamide, N-(4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. byjus.com [byjus.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 9. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Home Page [chem.ualberta.ca]

- 11. mt.com [mt.com]

- 12. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Introduction

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, a cornerstone in medicinal chemistry.[1][2][3] The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, diuretic, and anti-cancer properties.[1][2][4] This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they fundamentally influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[5] This document will delve into the synthesis, purification, and detailed characterization of its core physicochemical and spectroscopic properties, offering both established data for analogous compounds and validated protocols for their experimental determination.

Molecular Structure and Core Properties

A foundational understanding of this compound begins with its key structural and physical identifiers. While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related analogs and established chemical principles.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃S | (Predicted) |

| Molecular Weight | 263.31 g/mol | (Predicted)[6] |

| Appearance | White to off-white solid | (Expected) |

| CAS Number | 1333323-53-8 | (Unconfirmed) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-aminophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride).[7][8][9] The primary amine of 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol for Synthesis

-

Reaction Setup: To a stirred solution of 4-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like pyridine or aqueous potassium carbonate (1.1 eq).[8]

-

Addition of Tosyl Chloride: Cool the mixture in an ice bath and add a solution of 4-methylbenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[7]

-

Workup: Upon completion, acidify the mixture with dilute HCl. Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[10]

Physicochemical Properties and Their Determination

Solubility

Solubility is a critical parameter that affects a drug's bioavailability. The presence of both a hydrophilic phenolic hydroxyl group (-OH) and a relatively nonpolar tosyl group suggests that this compound will have moderate solubility in aqueous and organic solvents.

Causality: The phenolic -OH and the sulfonamide N-H groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the phenolic oxygen can act as hydrogen bond acceptors, facilitating dissolution in polar protic solvents. The aromatic rings contribute to its solubility in organic solvents.

The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate buffer at pH 7.4, n-octanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C for physiological relevance) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its ability to cross biological membranes. It is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Causality: A LogP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic). For a drug to be orally bioavailable, a balanced LogP (often cited as < 5 in Lipinski's Rule of Five) is desirable.[14][15][16]

-

Pre-saturation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS pH 7.4) and vice-versa by shaking them together for 24 hours.

-

Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then centrifuge to ensure complete phase separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Acidity (pKa)

The pKa value indicates the strength of an acid. This compound has two potentially acidic protons: the phenolic hydroxyl (-OH) group and the sulfonamide (-NH-) proton.

Causality: The pKa values are critical as they determine the ionization state of the molecule at a given pH. The ionization state influences solubility, permeability, and receptor binding. Sulfonamides typically have pKa values in the range of 5-7.5 for the NH proton, while phenols have pKa values around 10.[17] The electron-withdrawing nature of the tosyl group will lower the pKa of the phenolic proton compared to phenol itself.

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a water-cosolvent mixture (e.g., water-methanol) for sparingly soluble compounds.[5][18]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode.

-

Titrant Addition: Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the second derivative of the curve.[17]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of purity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Characteristic Peaks:

-

O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹

-

N-H stretch (sulfonamide): Sharp peak around 3200-3300 cm⁻¹[19]

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

-

S=O stretch (sulfonyl): Two strong, characteristic peaks at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)[19][20]

-

C-S stretch: Absorption in the range of 600-800 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Expected Signals):

-

Aromatic Protons: Multiple signals in the 6.8-7.8 ppm range. The protons on the hydroxyphenyl ring will appear as two doublets, and the protons on the tolyl ring will also appear as two doublets.

-

-OH Proton: A singlet, chemical shift can vary depending on solvent and concentration.

-

-NH Proton: A singlet, chemical shift is also variable.

-

-CH₃ Proton: A sharp singlet around 2.4 ppm.

-

-

¹³C NMR (Expected Signals):

-

Aromatic Carbons: Multiple signals between 115-160 ppm.

-

Methyl Carbon: A signal around 21 ppm.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electrons in the aromatic rings. The presence of two aromatic rings conjugated with heteroatoms will result in characteristic absorption maxima (λmax). For a related compound, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, absorption maxima are observed which can be used for quantitative analysis via the Beer-Lambert law.[21][22]

Significance in a Research and Drug Development Context

The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.

-

Solubility & Permeability: The balance between its hydrophilic (OH, NH) and lipophilic (aromatic rings, methyl group) features, quantified by solubility and LogP, governs its absorption and distribution. These parameters are key inputs for Biopharmaceutics Classification System (BCS) categorization.[23]

-

Ionization (pKa): The pKa values determine the charge of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.5), which directly impacts its ability to cross cell membranes and its solubility in various bodily fluids.

-

Structural Integrity: Spectroscopic data confirms the identity, structure, and purity of the synthesized compound, which is a non-negotiable requirement in all stages of drug development.

The interplay of these properties dictates the overall suitability of the compound for further development.

Conclusion

This compound is a molecule of significant interest due to its core sulfonamide structure. This guide has outlined the fundamental physicochemical properties that are critical for its evaluation in a research and development setting. By providing established, validated protocols for the experimental determination of solubility, lipophilicity, and acidity, this document serves as a practical resource for scientists. The synthesis of these properties—from molecular structure to spectroscopic signature to pharmacokinetic potential—provides the comprehensive understanding required to advance sulfonamide-based compounds in the drug discovery pipeline.

References

- Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. PubMed.

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- LogP/D. Cambridge MedChem Consulting.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

- LogP / LogD shake-flask method. Protocols.io.

- (PDF) LogP / LogD shake-flask method v1.

- Sulfonamide derivatives: Synthesis and applications.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.

- General Experimental Protocol for Determining Solubility. BenchChem.

- Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Protocol for Determining pKa Using Potentiometric Titration.

- TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry.

- N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. PubChem.

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide.

- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide | Request PDF.

- (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | C13H13NO3S | CID 284336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. znaturforsch.com [znaturforsch.com]

- 20. rsc.org [rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its core identifiers, a detailed synthesis protocol, thorough characterization, and an exploration of its potential biological significance, grounded in authoritative scientific literature.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental identifiers is paramount for any scientific endeavor. This compound is cataloged with the CAS Number 1146-43-6 .[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1146-43-6 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₃NO₃S | [2] |

| Molecular Weight | 263.31 g/mol | [2] |

| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)O | |

| InChI Key | GMOBYFRCKHKXDW-UHFFFAOYSA-N | |

| Appearance | White solid (typical for related compounds) | [3] |

| Melting Point | 113-114 °C (for the related N-(4-methoxyphenyl)-4-methylbenzenesulfonamide) | [3] |

| Boiling Point | 446.9 °C at 760 mmHg | [2] |

| Density | 1.362 g/cm³ | [2] |

| Solubility | Generally soluble in organic solvents like ethanol and DMSO; sparingly soluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-aminophenol with p-toluenesulfonyl chloride. This is a classic nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. The presence of a weak base is often employed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: A Validated Approach

This protocol is adapted from established methods for the synthesis of related sulfonamides.[5][6]

Materials:

-

4-Aminophenol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine or a suitable aqueous base (e.g., 10% sodium carbonate solution)

-

Dichloromethane or other suitable organic solvent

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent such as pyridine or a mixture of an organic solvent and an aqueous base.

-

Addition of Tosyl Chloride: While stirring the solution, slowly add 1.05 equivalents of p-toluenesulfonyl chloride portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with dilute hydrochloric acid (to remove any remaining pyridine), water, and brine.

-

If a biphasic system is used, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then washed with water and brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure product.

Causality in Experimental Choices:

-

Choice of Base: Pyridine acts as both a solvent and a base to neutralize the HCl formed. Alternatively, a biphasic system with an inorganic base like sodium carbonate provides a milder and often easier workup.

-

Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the amine.

-

Workup Procedure: The acidic wash is crucial for removing the basic catalyst (pyridine), while the subsequent water and brine washes remove any water-soluble impurities.

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data for related N-arylsulfonamides provide a reference for the expected spectral features of this compound.[3][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the p-hydroxyphenyl and the p-tolyl groups. A singlet for the methyl protons of the tosyl group will be observed around 2.3-2.4 ppm. The aromatic protons will appear in the range of 6.8-7.8 ppm. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The hydroxyl proton will also be a singlet, the position of which can vary.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the region of 115-145 ppm. The carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic carbons of that ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (sulfonamide) | 3200-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| S=O stretch (sulfonamide) | 1330-1370 (asymmetric) and 1140-1180 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 263.31.

Potential Biological Activities and Applications

Sulfonamides are a well-established class of compounds with a broad range of biological activities. While specific studies on this compound are limited, the activities of structurally related compounds provide valuable insights into its potential applications.

Enzyme Inhibition

Derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been screened for their enzyme inhibitory activities.[5]

-

Lipoxygenase (LOX) Inhibition: Some O-substituted derivatives have shown inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[5]

-

Cholinesterase Inhibition: The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be an inhibitor of acetylcholinesterase (AChE), with an IC₅₀ value of 75 ± 0.83 µmoles.[5] Some derivatives also showed activity against butyrylcholinesterase (BChE).[5]

These findings suggest that this compound could serve as a scaffold for the development of novel anti-inflammatory and neuroprotective agents.

Caption: Potential enzyme targets for this compound.

Conclusion

This compound is a readily accessible sulfonamide with potential applications in drug discovery, particularly in the areas of anti-inflammatory and neuroprotective agents. This guide has provided a comprehensive overview of its core identifiers, a detailed synthesis protocol, and a thorough discussion of its characterization and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

-

Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (URL: [Link])

-

Spectral Assignments and Reference Data. (URL: [Link])

-

Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. (URL: [Link])

-

CAS#:1146-43-6 | Benzenesulfonamide,N-(4-hydroxyphenyl)-4-methyl- | Chemsrc. (URL: [Link])

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (URL: [Link])

-

A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. (URL: [Link])

-

Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. (URL: [Link])

- CN105541686A - Method for synthesizing (4-hydroxyphenyl)

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (URL: [Link])

-

N-(4-hydroxyphenyl)methanesulfonamide - Chemical Synthesis Database. (URL: [Link])

-

N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622 - PubChem. (URL: [Link])

-

Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (URL: [Link])

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. (URL: [Link])

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (URL: [Link])

-

N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide - PMC. (URL: [Link])

-

Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide | Request PDF - ResearchGate. (URL: [Link])

-

FT-IR, FT-Raman and Computational Study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed. (URL: [Link])

-

Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review | Journal of Drug Delivery and Therapeutics. (URL: [Link])

-

FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency - Patsnap Eureka. (URL: [Link])

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central. (URL: [Link])

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. CAS#:1146-43-6 | Benzenesulfonamide,N-(4-hydroxyphenyl)-4-methyl | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. rsc.org [rsc.org]

- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, leverages data from the closely related analogue p-toluenesulfonamide, and provides detailed methodologies for researchers to determine solubility in their own laboratories. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction to this compound

This compound is a sulfonamide derivative with a molecular structure that suggests a range of solubility behaviors in different organic solvents. Its chemical structure, featuring both a polar hydroxyl group and a sulfonamide linkage, alongside aromatic rings, allows for a variety of intermolecular interactions that govern its solubility. Understanding these interactions is critical for applications in medicinal chemistry, materials science, and chemical synthesis.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Boiling Point | 446.9°C at 760 mmHg | [2] |

| Density | 1.362 g/cm³ | [2] |

| Flash Point | 224°C | [2] |

Table 1: Physicochemical properties of this compound.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by factors such as temperature, pressure, and the nature of both the solute and the solvent.[4]

The dissolution process can be understood through the following steps:

-

Lattice Energy: Energy required to break the bonds holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: Energy needed to create a space in the solvent for the solute molecule.

-

Solvation Energy: Energy released when the solute molecule interacts with the solvent molecules.

A compound's solubility is favored when the solvation energy is sufficient to overcome the lattice and cavitation energies.

Caption: A simplified diagram illustrating the key energy components of the dissolution process.

Predictive Analysis Using a Structural Analogue: p-Toluenesulfonamide

Due to the limited availability of direct experimental solubility data for this compound, a predictive analysis can be conducted by examining the solubility of a structurally similar compound, p-toluenesulfonamide. This analogue shares the core toluenesulfonamide structure, with the primary difference being the absence of the 4-hydroxyphenyl group.

Physicochemical Properties of p-Toluenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [5] |

| Molecular Weight | 171.22 g/mol | [5] |

| logP | 0.82 | [5] |

| Melting Point | 138 °C | [5] |

| pKa | 10.17 at 20°C | [5] |

| Water Solubility | 3.16 x 10³ mg/L at 25°C | [5] |

Table 2: Physicochemical properties of p-toluenesulfonamide.

The lower logP value of p-toluenesulfonamide compared to this compound (0.82 vs. 2.4) suggests that the latter is more lipophilic. This increased lipophilicity is expected to influence its solubility profile in organic solvents.

Experimental Solubility of p-Toluenesulfonamide

A comprehensive study by Wang et al. (2018) determined the mole fraction solubility of p-toluenesulfonamide in sixteen different organic solvents at various temperatures.[6] The data from this study provides a valuable baseline for predicting the solubility behavior of this compound.

| Solvent | Polarity Index | Solubility of p-TSA (mole fraction at 298.15 K) |

| Methanol | 5.1 | 0.201 |

| Ethanol | 4.3 | 0.129 |

| n-Propanol | 4.0 | 0.098 |

| Isopropanol | 3.9 | 0.076 |

| n-Butanol | 3.9 | 0.071 |

| Isobutanol | 3.9 | 0.048 |

| n-Pentanol | 3.7 | 0.061 |

| Isopentanol | 3.7 | 0.052 |

| Acetone | 5.1 | 0.254 |

| Cyclopentanone | - | 0.312 |

| Cyclohexanone | 4.5 | 0.221 |

| Ethyl Acetate | 4.4 | 0.119 |

| Methyl Acetate | 4.4 | 0.122 |

| Ethyl Formate | 4.3 | 0.111 |

| Acetonitrile | 5.8 | 0.122 |

| Dichloromethane | 3.1 | 0.019 |

Table 3: Mole fraction solubility of p-toluenesulfonamide (p-TSA) in various organic solvents at 298.15 K. Data extracted from Wang et al. (2018).[6]

Inferred Solubility Behavior of this compound

Based on the data for p-toluenesulfonamide, the following inferences can be made for this compound:

-

Polar Protic Solvents: The presence of the hydroxyl group on the phenyl ring of the target compound will likely enhance its solubility in polar protic solvents like alcohols (methanol, ethanol) through hydrogen bonding interactions.

-

Polar Aprotic Solvents: High solubility is also anticipated in polar aprotic solvents such as acetone and acetonitrile, which can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Due to its increased lipophilicity (higher XLogP3), this compound may exhibit greater solubility in less polar solvents like dichloromethane compared to p-toluenesulfonamide.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique.[4]

Shake-Flask Method Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Ensure that a solid phase remains to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle. Centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent.

-

Determine the concentration of the solute in the diluted sample using an appropriate analytical technique, such as UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation.

-

-

Calculation:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Thermodynamics of Dissolution

The thermodynamic parameters of dissolution, including Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol), provide deeper insights into the spontaneity and driving forces of the dissolution process.[7] These parameters can be determined by measuring the solubility at different temperatures and applying the van 't Hoff equation.[8]

The dissolution process of sulfonamides in many organic solvents is often endothermic (ΔH_sol > 0), indicating that solubility increases with temperature.[6] The process is typically driven by a positive entropy change (ΔS_sol > 0), reflecting the increased disorder as the crystalline solid dissolves into a solution.[6][9]

Conclusion

References

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Perlovich, G. L., & Volkova, T. V. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides.

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, X., Zhao, H., Wang, Y., & Zhao, H. (2018). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Amanote Research. (n.d.). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents From 273.15 to 324.45 K. Retrieved from [Link]

-

GSRS. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). N-(m-Hydroxyphenyl)-p-toluenesulphonamide. Retrieved from [Link]

- Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2008). Thermodynamic studies of Fenbufen, Diflunisal, and Flurbiprofen: sublimation, solution and solvation of biphenyl substituted drugs. International journal of pharmaceutics, 357(1-2), 123–132.

-

PubChem. (n.d.). N-(m-Hydroxyphenyl)-p-toluenesulphonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility, dissolution thermodynamics and preferential solvation of sulfadiazine in (N-methyl-2-pyrrolidone + water) mixtures. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 34523-31-4 CAS MSDS (N-(4-HYDROXY-PHENYL)-N-METHYL-BENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | C13H13NO3S | CID 284336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide | C14H15NO3S | CID 846949 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and its Significance in Medicinal Chemistry

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced details of its solid-state architecture, offering insights into the intermolecular forces that govern its crystal packing. While the specific crystallographic data for this compound is not publicly available, this guide will draw upon the detailed structural analysis of its close isomers, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide and N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide, to provide a robust and scientifically grounded exploration of its expected structural features.

Introduction: The Sulfonamide Moiety in Drug Design

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, famously known as "sulfa drugs"[1]. First recognized for their antimicrobial properties, sulfonamides have since been integrated into drugs targeting a multitude of conditions, including cancer, inflammation, and viral infections[2]. Their therapeutic efficacy is often intrinsically linked to their three-dimensional structure and their ability to form specific hydrogen bonding patterns with biological targets[3]. The title compound, this compound, combines the pharmacologically significant sulfonamide core with a phenol group, a common hydrogen bond donor and acceptor in biological systems, making its structural elucidation a subject of considerable interest for understanding structure-activity relationships (SAR).

Synthesis and Crystallization

The synthesis of N-(aryl)arylsulfonamides is a well-established process in organic chemistry, typically proceeding via the nucleophilic substitution of a sulfonyl chloride with an appropriate amine.

Synthetic Protocol

A general and reliable method for the synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 4-aminophenol in a biphasic solvent system or in the presence of a mild base to neutralize the hydrochloric acid byproduct[4].

Step-by-Step Synthesis:

-

Dissolution: 4-Aminophenol is dissolved in a suitable aqueous alkaline solution, such as 10% sodium carbonate, to form the corresponding phenoxide and activate the amino group.

-

Addition of Sulfonyl Chloride: 4-Methylbenzenesulfonyl chloride, dissolved in a water-immiscible organic solvent like dichloromethane or diethyl ether, is added dropwise to the stirred aqueous solution of 4-aminophenol at room temperature.

-

Reaction: The reaction mixture is stirred vigorously for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

Rationale for Experimental Choices

The use of a biphasic system with a base is crucial for several reasons. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The biphasic nature of the reaction medium allows for easy separation of the product from the inorganic byproducts. Recrystallization is a critical final step to obtain high-purity single crystals suitable for X-ray diffraction analysis.

Crystal Structure Analysis: Insights from Isomeric Compounds

As the crystal structure for this compound is not publicly deposited, we will examine the crystallographic data of its close structural isomer, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, to infer the likely structural characteristics[2]. The change in the position of the hydroxyl group from the ortho to the para position is expected to significantly influence the intermolecular hydrogen bonding network, but the intramolecular geometry should remain largely conserved.

Crystallographic Data and Structure Refinement

The following table summarizes the crystal data for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, which serves as a reliable proxy for our target compound[2].

| Parameter | Value for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide |

| Chemical Formula | C₁₃H₁₃NO₃S |

| Formula Weight | 263.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6780 (1) |

| b (Å) | 15.4747 (3) |

| c (Å) | 10.7250 (2) |

| β (°) | 104.333 (2) |

| Volume (ų) | 1234.62 (4) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation (Å) | Cu Kα (λ = 1.54184) |

| R-factor (R1) | 0.030 |

| Weighted R-factor (wR2) | 0.082 |

Molecular Geometry and Conformation

The molecular structure of this compound is anticipated to adopt a non-planar conformation, similar to its isomers. The dihedral angle between the hydroxyphenyl and the methylbenzene rings is a key conformational parameter. In the case of the 2-hydroxy isomer, this angle is 64.15 (7)°[2]. For the 3-hydroxy isomer, it is 69.48 (5)°[2]. It is reasonable to expect a similar gauche arrangement for the 4-hydroxy isomer. The geometry around the sulfur atom is expected to be a distorted tetrahedron[1].

Caption: Core structure of N-(aryl)arylsulfonamides.

Intermolecular Interactions and Crystal Packing

The crystal packing of sulfonamides is typically dominated by hydrogen bonds involving the sulfonamide N-H group and the sulfonyl oxygens[3]. The presence of the hydroxyl group in this compound introduces additional possibilities for hydrogen bonding.

In the 2-hydroxy isomer, an intramolecular N—H⋯O hydrogen bond is observed, which is a consequence of the proximity of the N-H and O-H groups[2]. For the 4-hydroxy isomer, such an intramolecular bond is impossible. Instead, robust intermolecular O—H⋯O and N—H⋯O hydrogen bonds are expected to be the primary drivers of the crystal packing. These interactions would likely link the molecules into chains or sheets. For instance, in N-(3-hydroxyphenyl)-p-toluenesulfonamide, O—H···O and N—H···O hydrogen bonds link the molecules into columns[2]. It is highly probable that the 4-hydroxy isomer will exhibit a similar hydrogen-bonded network, leading to a stable, densely packed crystal lattice. Additionally, weaker C—H⋯π interactions may also contribute to the overall stability of the crystal structure[2].

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

Caption: Workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

-

Crystal Selection: A single crystal of suitable size and quality is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) and a detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental data.

-

Validation: The final refined structure is validated using software tools to check for geometric consistency and to identify any potential issues with the model.

Applications in Drug Development

The structural information derived from the crystallographic analysis of this compound and its analogs is invaluable for drug development.

-

Rational Drug Design: A detailed understanding of the three-dimensional structure allows for the rational design of more potent and selective inhibitors of therapeutic targets. The hydrogen bonding capabilities of the sulfonamide and hydroxyl groups can be leveraged to optimize interactions with enzyme active sites.

-

Polymorphism Screening: The solid-state properties of a drug, such as its solubility and stability, are influenced by its crystal packing. Crystallographic studies are essential for identifying and characterizing different polymorphic forms, which is a critical aspect of pharmaceutical development.

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish robust SARs, guiding the synthesis of new analogs with improved therapeutic profiles. For example, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been screened for their enzyme inhibition activities against lipoxygenase and cholinesterase enzymes[5].

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and publicly reported, a comprehensive understanding of its likely solid-state architecture can be achieved through the analysis of its close structural isomers. This guide has synthesized information on its synthesis, the expected intramolecular geometry, and the crucial role of intermolecular forces, particularly hydrogen bonding, in dictating its crystal packing. The methodologies and insights presented herein are fundamental for researchers in medicinal chemistry and materials science, underscoring the pivotal role of crystallography in modern drug discovery and development.

References

-

PubChem. (n.d.). N-(m-Hydroxyphenyl)-p-toluenesulphonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Goswami, S., Mahapatra, A. K., Nigam, G. D., Chinnakali, K., & Fun, H.-K. (1998). N-(3-Hydroxyphenyl)-p-toluenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 54(9), 1301-1302. Available at: [Link]

-

Global Substance Registration System. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Retrieved from [Link]

-

Yu, Z., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 10(9), 783. Available at: [Link]

-

Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

-

Rehman, A., et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(3), 568-574. Available at: [Link]

-

PubChem. (n.d.). N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)-p-toluenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Fun, H.-K., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 241-245. Available at: [Link]

Sources

- 1. N-(4-Hydroxyphenyl)-p-toluenesulfonamide | C13H13NO3S | CID 70845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. N-(m-Hydroxyphenyl)-p-toluenesulphonamide | SIELC Technologies [sielc.com]

biological activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide on the Biological Activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Introduction

This compound is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, synthesizing data from closely related analogs to build a strong case for its therapeutic potential. We will delve into its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation.

The structure of this compound, featuring a p-toluenesulfonyl group linked to a 4-aminophenol moiety, presents a compelling architecture for biological activity. The phenolic hydroxyl group and the sulfonamide linkage are key pharmacophoric features that can engage in hydrogen bonding and other interactions with biological targets.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. A similar procedure has been reported for the synthesis of the closely related N-(4-hydroxyphenyl)benzenesulfonamide.[3]

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-aminophenol (1 equivalent) in an aqueous solution of sodium carbonate (10%).

-

Addition of Tosyl Chloride: To the stirring solution, add 4-methylbenzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.

-

Reaction: Continue stirring the reaction mixture for 30-60 minutes. The pH should be maintained in the basic range to facilitate the reaction.

-

Precipitation: Upon completion of the reaction (monitored by TLC), acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound.

Figure 1: Synthetic workflow for this compound.

Enzyme Inhibition Activity

While direct studies on this compound are limited, research on its N-methylated analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, provides strong evidence for its potential as an enzyme inhibitor.[4]

A study investigating a series of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide found that the parent compound itself was the most potent inhibitor of acetylcholinesterase (AChE).[4] The derivatives also exhibited inhibitory activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE).[4]

| Compound | Enzyme | IC₅₀ (µM) |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase (LOX) | 57 ± 0.97 |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | 89 ± 0.79 |

| Table 1: Enzyme inhibitory activities of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its derivative. Data sourced from[4]. |

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while LOX inhibitors are being investigated for their anti-inflammatory potential. The structural similarity between the N-methylated analog and the title compound suggests that this compound is a promising candidate for screening against these and other enzymes.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of acetylcholinesterase enzyme.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Anticancer Activity

The sulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Numerous sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including the inhibition of carbonic anhydrases (CAs), disruption of the cell cycle, and induction of apoptosis.[2][6]

While no direct anticancer studies on this compound have been reported, the N-(4-hydroxyphenyl) moiety is present in other compounds with demonstrated cytotoxic effects.[4] The combination of the sulfonamide and the hydroxyphenyl groups suggests a high potential for anticancer activity. A plausible mechanism is the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Figure 2: A representative apoptosis signaling pathway potentially induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Antimicrobial Activity

Sulfonamides were the first class of synthetic antimicrobial agents to be widely used.[7] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The structural similarity of this compound to p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests that it may possess antibacterial activity.

Studies on structurally related compounds support this hypothesis. For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid has shown strong inhibitory effects against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2] The antimicrobial activity of N-(2-Hydroxyphenyl)-4-methylbenzene sulfonamide has also been highlighted.[9]

Figure 3: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

Several benzenesulfonamide derivatives have demonstrated potent anti-inflammatory activity.[10] A recent study on novel benzenesulfonamide compounds showed significant inhibition of paw edema in a carrageenan-induced rat model. The mechanism of action was attributed to the suppression of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as the reduction of COX-1 and COX-2 levels. Given these findings, this compound represents a promising scaffold for the development of new anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of this compound.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion